molecular formula C4H5NO2S B14292710 Methoxyacetyl isothiocyanate CAS No. 113574-80-4

Methoxyacetyl isothiocyanate

Cat. No.: B14292710
CAS No.: 113574-80-4
M. Wt: 131.16 g/mol
InChI Key: SULPRORDFCXMAO-UHFFFAOYSA-N
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Description

Methoxyacetyl isothiocyanate is an organic compound belonging to the isothiocyanate family, characterized by the functional group -N=C=S. Isothiocyanates are known for their presence in cruciferous vegetables and their significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxyacetyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of primary amines with carbon disulfide in the presence of a base to form dithiocarbamate salts, which are then decomposed using tosyl chloride to yield the isothiocyanate . Another method includes the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .

Industrial Production Methods: Industrial production of this compound often employs scalable and economical methods. A notable process involves the in situ generation of dithiocarbamate salts from amines, followed by desulfurylation using cyanuric acid under aqueous conditions . This method is advantageous due to its simplicity and suitability for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methoxyacetyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

    Reaction Conditions: Reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products:

    Amines: Formed through hydrolysis.

    Thioureas: Formed through reactions with primary or secondary amines.

Comparison with Similar Compounds

Methoxyacetyl isothiocyanate can be compared with other isothiocyanates such as:

Uniqueness: this compound stands out due to its specific synthetic routes and its potential applications in both industrial and medical fields. Its unique reactivity and biological activities make it a valuable compound for further research and development.

Properties

CAS No.

113574-80-4

Molecular Formula

C4H5NO2S

Molecular Weight

131.16 g/mol

IUPAC Name

2-methoxyacetyl isothiocyanate

InChI

InChI=1S/C4H5NO2S/c1-7-2-4(6)5-3-8/h2H2,1H3

InChI Key

SULPRORDFCXMAO-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N=C=S

Origin of Product

United States

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